molecular formula C24H28O4 B10789294 Levistilide-A

Levistilide-A

Cat. No.: B10789294
M. Wt: 380.5 g/mol
InChI Key: UBBRXVRQZJSDAK-QMPIHYFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levistilide-A is a phthalide compound derived from the traditional Chinese medicinal herb Angelica sinensis. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levistilide-A can be synthesized through various chemical reactions involving phthalide derivatives. The synthetic routes typically involve the cyclization of precursor molecules under specific conditions to form the phthalide structure. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from Angelica sinensis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The extraction efficiency and purity depend on the solvent used and the extraction conditions .

Chemical Reactions Analysis

Types of Reactions

Levistilide-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Levistilide-A has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other phthalide derivatives.

    Biology: Studied for its effects on cellular processes, including inflammation and oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

(1S,2S,10S,11S)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione

InChI

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/t14-,15+,21-,24+/m1/s1

InChI Key

UBBRXVRQZJSDAK-QMPIHYFESA-N

Isomeric SMILES

CCCC=C1C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]35C(=C4)C(=O)OC5=CCCC)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.